2-(2-Phenylethoxy)propanoic acid

Description

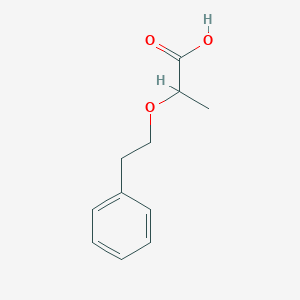

2-(2-Phenylethoxy)propanoic acid is a propanoic acid derivative featuring a phenethyloxy group (-OCH₂CH₂C₆H₅) attached to the second carbon of the propanoic acid backbone. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic phenethyl group, which influences its solubility and biological interactions.

Properties

IUPAC Name |

2-(2-phenylethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYPBLQQQYXRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethoxy)propanoic acid typically involves the reaction of 2-phenylethanol with propanoic acid under acidic conditions. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Phenylethoxy)propanoic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

2-(Benzyloxy)propanoic Acid (CAS 6625-78-1)

- Structure : Benzyloxy group (-OCH₂C₆H₅) instead of phenethyloxy.

- Key Differences: Shorter alkyl chain reduces lipophilicity compared to 2-(2-phenylethoxy)propanoic acid. This may lower membrane permeability but improve aqueous solubility.

- Applications : Used as a synthetic intermediate in organic chemistry .

2-Methyl-2-(2-phenylethoxy)propanoic Acid (CAS 1455-96-5)

Aromatic Ring Substitutions

Chlorinated Derivatives: 2-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex, CAS 93-72-1)

- Structure: Chlorine atoms at 2,4,5-positions on the phenoxy ring.

- Key Differences : Enhanced herbicidal activity due to electron-withdrawing Cl groups, but high toxicity led to bans in agriculture .

- Toxicity : Requires stringent workplace controls (e.g., enclosed processes, PPE) due to reproductive hazards and environmental persistence .

Thiophene Analog: 3-(2-Thienyl)propanoic Acid

- Structure : Thiophene ring replaces benzene.

Hybrid Structures with Additional Functional Groups

Thiazolidinedione Derivatives (e.g., Compound 4e in )

- Structure: this compound conjugated to a thioxothiazolidinone ring.

- Key Differences : These hybrids exhibit dual activity as antidiabetic agents (PPAR-γ activation) and anticancer agents (e.g., CW1–CW20 in ).

- Research Findings : Compound 4e showed potent inhibition of β-hexosaminidase release, relevant for anti-inflammatory and antiasthmatic applications .

Amino-Substituted Analog: β-Amino-2-(phenylmethoxy)benzenepropanoic Acid (CAS 124082-16-2)

- Structure: Amino group on the propanoic acid chain.

- Key Differences: Introduces basicity, enabling salt formation and improved solubility. Potential for CNS-targeted drugs due to structural similarity to neurotransmitter analogs .

Biological Activity

2-(2-Phenylethoxy)propanoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of propanoic acid, characterized by the presence of a phenylethoxy group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This article explores the biological activity of this compound through various studies and findings.

The compound's structure allows it to interact with specific molecular targets such as enzymes and receptors. The mechanism of action involves binding to these targets, modulating their activity, and leading to various biological responses. Notably, it has been studied for its dual inhibition capabilities against human aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP1B), which are crucial in diabetes management .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties . In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In a study assessing various derivatives, this compound demonstrated effectiveness against several bacterial strains, suggesting its potential as a natural antimicrobial agent .

Enzyme Inhibition

A significant aspect of this compound's biological activity is its role as an enzyme inhibitor . It has been identified as a reversible inhibitor of both AR and PTP1B, showing an uncompetitive and non-competitive mechanism of action respectively. The compound's inhibitory effects on these enzymes are associated with its potential therapeutic applications in managing diabetes .

Study 1: Dual Inhibition of AR and PTP1B

In a study published in 2021, researchers synthesized analogs of this compound to evaluate their inhibitory effects on AR and PTP1B. The most effective compound exhibited an IC50 value of 12.7 μM against PTP1B, indicating strong enzyme inhibition capabilities .

Study 2: Cytotoxicity Assessment

An ex vivo assay tested the cytotoxicity of the compound on human HepG2 liver cells and murine C2C12 muscle cells using the MTT assay. Results indicated that while higher concentrations led to reduced cell viability, lower concentrations were well tolerated, suggesting a favorable safety profile for potential therapeutic use .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.